[1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic acid
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Overview
Description
[1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by a fused triazole and quinoline ring system, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the treatment of 2-chlorocinchoninic acid with hydrazine to yield 2-hydrazinocinchoninic acid. This intermediate can then be reacted with aroylhydrazines to form the desired triazoloquinoline carboxylic acids . Another approach involves the cyclization of methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether as solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives with varying biological activities.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound has been shown to upregulate pro-apoptotic proteins such as BAX and caspase-3 and -9, while downregulating the pro-survival protein Bcl-2 . These molecular targets and pathways are crucial for its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Similar in structure, this compound also exhibits DNA intercalation properties and has been studied for its anticancer activities.
[1,2,3,4]Tetrazolo[4,3-a]quinoline:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound features a similar triazole ring system and has been explored for its potential as a CDK2 inhibitor in cancer treatment.
Uniqueness
What sets [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid apart is its specific combination of the triazole and quinoline rings with a carboxylic acid functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H7N3O2 |
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Molecular Weight |
213.19 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H7N3O2/c15-11(16)10-13-12-9-6-5-7-3-1-2-4-8(7)14(9)10/h1-6H,(H,15,16) |
InChI Key |
GBVLWNJLPZJFBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C(=O)O |
Origin of Product |
United States |
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